7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]
Overview
Description
The compound “7’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclobutane-1,4’-isoquinoline]” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals .
Scientific Research Applications
Synthesis and Characterization
The reaction of methyl 1-bromocycloalkanecarboxylates with zinc and dihydroisoquinoline derivatives leads to the formation of complex spiro compounds. Notably, with 1-bromocyclobutanecarboxylate, unique dimethoxy-dihydro-dispiro compounds are synthesized, confirmed by X-ray diffraction (Nikiforova et al., 2019).
Novel synthesis approaches have been explored, such as the facile synthesis of spiro[indane-2,1′-pyrrolo[2,1-a]isoquinolines] via three-component reactions. This method efficiently generates novel compounds, highlighting a domino reaction mechanism (Wang & Yan, 2014).
A series of trifluoromethylated spiro-isoxazolidine-oxindoles have been synthesized using a three-component protocol, demonstrating the utility of trifluorodiazoethane in creating trifluoromethylated compounds. This method showcases the synthetic potential of incorporating trifluoromethyl groups into spiro compounds (Gupta et al., 2018).
The construction of spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline]s through visible-light-catalyzed oxidative [3+2] cycloaddition reaction has been developed. This method affords functionalized spiro compounds in satisfactory yields and high diastereoselectivities, showcasing the power of visible-light catalysis in spiro compound synthesis (Jiang et al., 2017).
Chemical Behavior and Reactions
Spiro compounds exhibit distinctive chemical behavior, such as the cyclobutane ring expansion under elevated temperatures or reaction with pyrrolidine to give adducts, demonstrating the versatile reactivity and potential application areas of these compounds in synthetic chemistry (Oda et al., 1999).
The exploration of novel antitubercular pharmacophores has led to the synthesis of spiro(isoquinoline-3,5'-isoxazol)-4-ones, highlighting the potential medicinal chemistry applications of spiro compounds in drug discovery (Hadda et al., 2007).
Properties
IUPAC Name |
7-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N/c14-13(15,16)10-2-3-11-9(6-10)7-17-8-12(11)4-1-5-12/h2-3,6,17H,1,4-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZLVOLTROIYLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCC3=C2C=CC(=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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